N-{2-[BENZYL(PROPAN-2-YL)AMINO]ETHYL}-4-[(4-METHYLBENZENESULFONAMIDO)METHYL]BENZAMIDE
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Overview
Description
4-[[(4-methylphenyl)sulfonylamino]methyl]-N-[2-[(phenylmethyl)-propan-2-ylamino]ethyl]benzamide is a sulfonamide.
Scientific Research Applications
Analytical Methods in Pharmacology
Nonaqueous capillary electrophoresis has been developed for the separation of imatinib mesylate (IM) and related substances, including compounds structurally similar to 4-[[(4-Methylphenyl)sulfonylamino]methyl]-N-[2-[(phenylmethyl)-propan-2-ylamino]ethyl]benzamide. This technique is effective for quality control in pharmaceutical analysis (Ye et al., 2012).
Anticancer Drug Development
Several derivatives structurally related to the compound have been synthesized and evaluated for their potential as anticancer drugs. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective histone deacetylase (HDAC) inhibitor with significant antitumor activity, demonstrating the relevance of similar compounds in cancer treatment (Zhou et al., 2008).
Gastro-Oesophageal Reflux Disease (GORD) Treatment
JNJ-26070109, a compound with structural similarities, acts as a cholecystokinin CCK2 receptor antagonist. It has shown promise for treating GORD by inhibiting gastric acid secretion and preventing acid rebound in rat models (Barrett et al., 2012).
Nonlinear Optical (NLO) Materials
Compounds like N-{4-({4-((pyrimidin-2-ylamino)sulfonyl)phenyl}diazenyl)phenyl} decanamide have been used as active NLO materials in films for optical applications. This demonstrates the potential of similar sulfonamide derivatives in advanced material science (Kucharski et al., 2010).
Synthesis of Anti-Inflammatory and Anti-Cancer Agents
Novel derivatives have been synthesized as potential anti-inflammatory and anti-cancer agents, highlighting the broad applicability of this class of compounds in medicinal chemistry (Gangapuram & Redda, 2009).
Alkaloid Synthesis and Pharmaceutical Applications
These compounds' structural frameworks are useful in synthesizing sulfone-substituted indolizines, which are valuable for alkaloid synthesis and pharmaceutical applications (Michael et al., 2004).
Properties
Molecular Formula |
C27H33N3O3S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
N-[2-[benzyl(propan-2-yl)amino]ethyl]-4-[[(4-methylphenyl)sulfonylamino]methyl]benzamide |
InChI |
InChI=1S/C27H33N3O3S/c1-21(2)30(20-24-7-5-4-6-8-24)18-17-28-27(31)25-13-11-23(12-14-25)19-29-34(32,33)26-15-9-22(3)10-16-26/h4-16,21,29H,17-20H2,1-3H3,(H,28,31) |
InChI Key |
JEJWQCTZDAJWOX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCN(CC3=CC=CC=C3)C(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCCN(CC3=CC=CC=C3)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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